molecular formula C6H11NO B7861084 1-Pyrrolidineacetaldehyde HCl H2O

1-Pyrrolidineacetaldehyde HCl H2O

Cat. No.: B7861084
M. Wt: 113.16 g/mol
InChI Key: QIQRCPPUXQAGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidineacetaldehyde hydrochloride hydrate is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyrrolidineacetaldehyde hydrochloride hydrate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with acetaldehyde in the presence of hydrochloric acid and water. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1-pyrrolidineacetaldehyde hydrochloride hydrate often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for efficiency and cost-effectiveness. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineacetaldehyde hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include pyrrolidinecarboxylic acids, pyrrolidine derivatives with various functional groups, and substituted pyrrolidines. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

1-Pyrrolidineacetaldehyde hydrochloride hydrate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-pyrrolidineacetaldehyde hydrochloride hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with receptors, ion channels, and other proteins, modulating their activity and resulting in physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrrolidineacetaldehyde hydrochloride hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrate form also influences its solubility and reactivity, making it distinct from other pyrrolidine derivatives .

Properties

IUPAC Name

2-pyrrolidin-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-5-7-3-1-2-4-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQRCPPUXQAGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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